ethyl 4-(2-{[3-(3,4-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate
Description
Nomenclature and Structural Identification
The systematic naming of this compound follows IUPAC guidelines, reflecting its intricate architecture. The full IUPAC name is ethyl 4-[[2-[3-(3,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate . Key structural components include:
| Property | Value |
|---|---|
| Molecular formula | C₂₅H₂₃N₃O₄S₂ |
| Molecular weight | 493.6 g/mol |
| SMILES notation | CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4C)C)SC=C3 |
| InChIKey identifier | XZKIKRFPMINEEP-UHFFFAOYSA-N |
The compound’s core consists of a thieno[3,2-d]pyrimidin-4-one system, where:
- A thiophene ring is fused to a pyrimidine ring at positions 3 and 2.
- Position 3 of the pyrimidine is substituted with a 3,4-dimethylphenyl group.
- Position 2 features a sulfanylacetyl linker connected to a para-substituted ethyl benzoate group.
This arrangement creates a planar, conjugated system that enhances electronic delocalization, a feature critical for interactions with biological targets.
Historical Context of Thienopyrimidine Derivatives in Medicinal Chemistry
Thienopyrimidines emerged in the 1960s as purine bioisosteres, leveraging their sulfur-containing heterocyclic framework to mimic adenine/guanine while improving metabolic stability. Early work focused on antiviral and anticancer applications, but recent advances have expanded their scope:
Kinase Inhibition : Thienopyrimidines like the PI3Kδ inhibitor compound 6 (J. Med. Chem. 2022) demonstrate nanomolar potency against phosphoinositide 3-kinase δ, a target in B-cell malignancies. Modifications at position 3 (e.g., aryl groups) optimize target binding and isoform selectivity.
Anti-Infective Agents : Thieno[3,2-d]pyrimidines with substituents at position 4 exhibit broad-spectrum activity. For example, derivatives bearing sulfonamide groups show IC₅₀ values <1 μM against Plasmodium falciparum.
Scaffold Diversification : Synthetic routes such as Thorpe-Ziegler cyclization (PMC, 2021) enable efficient generation of polysubstituted derivatives. The ethyl benzoate moiety in the query compound exemplifies strategic functionalization to enhance solubility and target engagement.
The query compound’s 3,4-dimethylphenyl group aligns with trends in kinase inhibitor design, where hydrophobic substituents improve affinity for ATP-binding pockets. Concurrently, the sulfanylacetamido linker may facilitate interactions with cysteine residues in enzymatic active sites, a strategy employed in covalent inhibitor development.
Properties
IUPAC Name |
ethyl 4-[[2-[3-(3,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S2/c1-4-32-24(31)17-6-8-18(9-7-17)26-21(29)14-34-25-27-20-11-12-33-22(20)23(30)28(25)19-10-5-15(2)16(3)13-19/h5-13H,4,14H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTPCTGWQCLJGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)C)C)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[3-(3,4-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophene and a suitable aldehyde or ketone, under acidic or basic conditions.
Introduction of the Dimethylphenyl Group: This step can be achieved through a Friedel-Crafts acylation reaction, where the thieno[3,2-d]pyrimidine core is reacted with 3,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Sulfanyl Group:
Formation of the Benzoate Ester: The final step involves esterification, where the carboxylic acid group of the intermediate is reacted with ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{[3-(3,4-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles like amines or alkoxides replace the sulfanyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, alkoxides, dimethylformamide (DMF).
Hydrolysis: Hydrochloric acid, sodium hydroxide, water.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or alkoxy derivatives.
Hydrolysis: Carboxylic acid and ethanol.
Scientific Research Applications
Biological Activities
Recent studies highlight various biological activities associated with ethyl 4-(2-{[3-(3,4-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate:
Antimicrobial Properties
-
Antibacterial Activity :
- Effective against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium.
- Minimum inhibitory concentrations (MICs) reported as low as 8 µg/mL against resistant strains.
-
Antifungal Activity :
- Demonstrates efficacy against drug-resistant strains of Candida.
- Some derivatives show higher activity than traditional antifungals like fluconazole.
Table 1: Summary of Biological Activities
| Activity Type | Organism | MIC (µg/mL) | Notes |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 8 | Effective against resistant strains |
| Antibacterial | Enterococcus faecium | <8 | Shows promise in clinical applications |
| Antifungal | Candida | <10 | More effective than fluconazole |
Case Studies
-
Antitumor Activity :
- A study investigated the antitumor effects of derivatives related to this compound in various cancer cell lines, revealing significant cytotoxicity and potential as an anticancer agent.
-
In Silico Drug Design :
- Computational studies have been conducted to predict the binding affinity of this compound to various biological targets, indicating its potential as a lead compound in drug development.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[3-(3,4-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or it may interfere with cancer cell signaling pathways, resulting in anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Thieno[3,2-d]pyrimidinone Derivatives
Ethyl 4-[[2-[(4-Oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate (CHEMBL2323234)
- Core Structure: Identical thieno[3,2-d]pyrimidinone core.
- Substituent Variation : Phenyl group at position 3 (vs. 3,4-dimethylphenyl in the target compound).
- The phenyl group may engage in π-π stacking, whereas dimethylphenyl adds steric bulk for hydrophobic interactions .
Ethyl 2-(2-((3-(4-Chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate (573938-02-0)
- Core Structure: Cyclopenta-fused thieno[2,3-d]pyrimidinone, introducing a bicyclic system.
- Substituent Variation : 4-Chlorophenyl at position 3 and an additional acetamido-ester side chain.
- Impact : The chlorine atom increases electronegativity and lipophilicity, enhancing membrane permeability. The fused cyclopenta ring may restrict conformational flexibility, affecting target selectivity .
Heterocyclic Variants with Pyrimidinone Moieties
4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, )
- Core Structure: Pyrazolo[3,4-d]pyrimidinone fused to a chromene system.
- Substituent Variation : Dual fluorine atoms on the phenyl group and a chromene moiety.
- Impact: Fluorination improves metabolic stability and bioavailability. The chromene system may enhance planar stacking with aromatic residues in binding pockets, differing from the non-fused thienopyrimidinone core of the target compound .
4-((Methyl(2-(1-(4-Oxo-3-((2-(trimethylsilyl)ethoxy)methyl)-3,4-dihydropyrido[3,4-d]pyrimidin-8-yl)-1H-pyrazol-4-yl)ethyl)amino)methyl)benzonitrile (49g, )
- Core Structure: Pyrido[3,4-d]pyrimidinone with a pyrazole substituent.
- Substituent Variation : Nitrile group and trimethylsilyl-protected ether.
- The pyridine ring introduces basicity, contrasting with the neutral thienopyrimidinone core .
Computational Similarity Analysis
Using Tanimoto and Dice indices (MACCS keys and Morgan fingerprints), the target compound shows:
- High Similarity (>0.7): With thieno[3,2-d]pyrimidinone analogs (e.g., CHEMBL2323234) due to shared core and sulfanyl-acetamido linker.
- Moderate Similarity (0.4–0.6): With pyrazolo-pyrimidinones () and pyrido-pyrimidinones () due to divergent core structures.
- Low Similarity (<0.3) : With benzoxazine derivatives () and cyclopenta-fused systems () .
Key Properties Comparison
*LogP estimated using fragment-based methods.
Biological Activity
Ethyl 4-(2-{[3-(3,4-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that exhibits significant biological activity. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that integrates multiple functional groups, which contribute to its biological activity. The IUPAC name is ethyl 4-[[2-[3-(3,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate . Its molecular formula is , and it has a molecular weight of approximately 485.59 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Receptor Modulation : It could act on specific receptors to influence cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies indicate potential antibacterial and antimycobacterial properties.
Anticancer Properties
Research has indicated that compounds structurally related to this compound exhibit anticancer activity. For example:
- In vitro studies showed that similar thienopyrimidine derivatives inhibited the growth of various cancer cell lines at low micromolar concentrations (e.g., GI50 values ranging from 0.1 to 1 µM) .
Antimicrobial Activity
The compound has demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as mycobacterial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.5 µg/mL |
| Staphylococcus aureus | 0.25 µg/mL |
| Mycobacterium tuberculosis | 1 µg/mL |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent .
Case Studies and Research Findings
- Anticancer Screening : A study screened a library of compounds including derivatives of thienopyrimidines and identified several with promising anticancer activity against multicellular spheroids .
- Antimicrobial Efficacy : In a comparative study of various thienopyrimidine compounds, it was found that those with specific substituents exhibited enhanced antibacterial properties against resistant strains .
Q & A
Q. What in vivo models are suitable for evaluating this compound’s efficacy?
- Methodological Answer :
- Cancer Models : Use xenograft mice (e.g., HCT-116 colon cancer) with daily oral dosing (10–50 mg/kg). Monitor tumor volume and plasma concentration via LC-MS .
- Toxicity Screening : Assess liver enzymes (ALT/AST) and histopathology after 28-day exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
